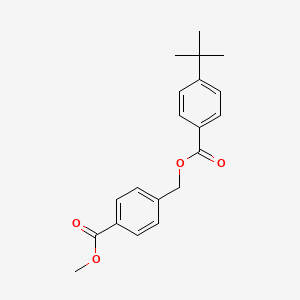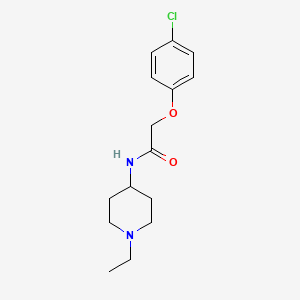![molecular formula C17H15F3N4O2S B4627567 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 618412-78-5](/img/structure/B4627567.png)
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For instance, compounds like 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide were synthesized through reactions that form dimers via intermolecular hydrogen bonds, highlighting the importance of controlled reaction conditions and the choice of starting materials (Zareef et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds often features planar or nearly planar arrangements of the triazole and furyl components, which can significantly influence their chemical reactivity and interactions. For example, the phenyl ring can be inclined at various angles to the furyl–triazolsulfanyl–acetamide unit, affecting the molecule's overall shape and its hydrogen bonding capabilities (Zareef et al., 2008).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including hydrogen bonding, which can lead to the formation of dimers and extended chains. Such interactions are crucial for understanding the compound's behavior in different environments and can influence its solubility, stability, and reactivity (Zareef et al., 2008).
科学的研究の応用
Molecular Structure and Interactions
Studies on related compounds, such as 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide, have focused on their molecular structure and interactions. The crystal structure of this compound reveals significant intermolecular hydrogen bonding, leading to the formation of a two-dimensional framework. This understanding of molecular geometry and bonding interactions is crucial for applications in material science and molecular engineering (Zareef, Iqbal, Arfan, & Parvez, 2008).
Biological Activities
Research on novel triazole compounds containing the thioamide group has shown that these molecules possess significant antifungal and plant growth-regulating activities. The synthesis and structure of these compounds, including their biological testing, highlight their potential in agricultural chemistry and pharmacology (Liu et al., 2005).
Antimicrobial and Anticancer Properties
Compounds in the same family have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For example, ethyl 5-(2-furyl)-4-ethyl-1,2,4-triazole-3-mercaptoacetate and its derivatives have shown specific antibacterial activity against a range of bacteria, underscoring their potential in developing new antimicrobial agents. Additionally, the in vitro antimycobacterial activity against Mycobacterium tuberculosis indicates their potential use in treating tuberculosis (Ulusoy, Gürsoy, & Ötük, 2001).
Moreover, derivatives bearing the hydrazone moiety have shown cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer, suggesting their application in cancer research and potential therapeutic uses (Šermukšnytė et al., 2022).
Enzyme Inhibition
New synthetic derivatives have been explored for their enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase. These studies contribute to our understanding of how such compounds can be used in designing enzyme inhibitors, which are critical in developing treatments for diseases like Alzheimer's (Riaz et al., 2020).
Chemical Synthesis and Modification
The chemical synthesis and structural elucidation of related compounds, such as N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, demonstrate the versatility of these molecules in chemical synthesis. Their antimicrobial screening further illustrates the potential for developing novel therapeutic agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
特性
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-2-24-15(13-7-4-8-26-13)22-23-16(24)27-10-14(25)21-12-6-3-5-11(9-12)17(18,19)20/h3-9H,2,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLIRLMORIWRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
618412-78-5 | |
| Record name | 2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)

![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)